molecular formula C10H14ClN B1527808 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 41565-81-5

6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1527808
CAS No.: 41565-81-5
M. Wt: 183.68 g/mol
InChI Key: HUYUCFMJAXNYMG-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline scaffolds. This reaction involves the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, which then cyclizes to form the tetrahydroisoquinoline core .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate the activity of dopaminergic neurons by affecting dopamine metabolism and receptor binding. The compound can act as a competitive inhibitor of dopamine receptors, thereby influencing neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the 6-position enhances its interaction with certain molecular targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-2-3-10-7-11-5-4-9(10)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYUCFMJAXNYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CNCC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696289
Record name 6-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41565-81-5
Record name Isoquinoline, 1,2,3,4-tetrahydro-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41565-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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